3.8-Fold Improved Enzymatic Potency Over Ddx3-IN-1 Against DDX3
In a direct head-to-head ATPase activity assay using recombinant DDX3 protein, Ddx3-IN-2 exhibited an IC50 of 0.12 ± 0.02 μM, while the closest structural analog Ddx3-IN-1 showed an IC50 of 0.45 ± 0.05 μM under identical conditions [1]. This represents a 3.8-fold increase in potency.
| Evidence Dimension | DDX3 ATPase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.12 ± 0.02 μM |
| Comparator Or Baseline | Ddx3-IN-1: 0.45 ± 0.05 μM |
| Quantified Difference | 3.8-fold more potent |
| Conditions | Recombinant full-length human DDX3, ATPase activity measured via malachite green phosphate detection, 10 μM ATP, 30 min reaction |
Why This Matters
Lower IC50 reduces required compound concentration for target engagement, minimizing vehicle or solubility-related artifacts in cellular assays.
- [1] Samal, S. K., et al. Discovery of a novel series of potent and selective DDX3 inhibitors. Bioorg. Med. Chem. Lett. 2015, 25(21), 4711-4715. View Source
